Home > Products > Screening Compounds P134224 > N,1-dimethyl-1H-indazole-3-carboxamide
N,1-dimethyl-1H-indazole-3-carboxamide - 335030-25-6

N,1-dimethyl-1H-indazole-3-carboxamide

Catalog Number: EVT-3263044
CAS Number: 335030-25-6
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (1)

  • Compound Description: This compound is a potent 5-HT3 receptor antagonist. []
  • Relevance: Shares the core 1H-indazole-3-carboxamide structure with the target compound. The difference lies in the substituent on the carboxamide nitrogen. This highlights the importance of this core structure in the development of 5-HT3 receptor antagonists. []

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-1H-indazole-3-carboxamide

  • Compound Description: This compound is a key intermediate in the synthesis of N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (1), a potent 5-HT3 receptor antagonist. []
  • Relevance: Similar to N-(1-Benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (1), it shares the core 1H-indazole-3-carboxamide structure with the target compound, emphasizing the significance of this scaffold in medicinal chemistry, particularly for 5-HT3 receptor antagonists. []

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ADB-CHMINACA)

  • Compound Description: This synthetic cannabinoid receptor agonist (SCRA) has been a subject of concern due to its implication in intoxications and drug-related deaths. [, , ] It is temporarily classified under Schedule I of the Controlled Substances Act due to potential public safety risks. [, ]
  • Relevance: While sharing the 1H-indazole-3-carboxamide core with N,1-dimethyl-1H-indazole-3-carboxamide, this compound features a significantly different substitution pattern on the carboxamide nitrogen, resulting in a distinct pharmacological profile as a potent SCRA. [, , ]

1-Methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide (LY278584)

  • Compound Description: This compound demonstrates potent and selective antagonism towards 5-HT3 receptors. [] Its tritium-labeled form is valuable for studying interactions with 5-HT3 receptors in various tissues. []
  • Relevance: The compound shares the core 1H-indazole-3-carboxamide structure with N,1-dimethyl-1H-indazole-3-carboxamide, highlighting the role of this scaffold in 5-HT3 receptor binding. [] Differences in the N-substituents likely contribute to variations in binding affinity and selectivity profiles. []

N-[(4-Piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives

  • Compound Description: This series of compounds represents a new class of 5-HT4 receptor ligands, demonstrating high selectivity over other serotonin receptor subtypes and ion channels. [] These ligands hold potential for treating conditions associated with 5-HT4 receptor modulation. []
  • Relevance: Compounds within this series, like N,1-dimethyl-1H-indazole-3-carboxamide, share the 1H-indazole-3-carboxamide scaffold. [] The variations in the substituents at the carboxamide nitrogen contribute to their unique pharmacological profiles. [] This highlights the versatility of the 1H-indazole-3-carboxamide core for targeting different serotonin receptors. []
Classification and Sources

N,1-dimethyl-1H-indazole-3-carboxamide falls under the category of indazole-3-carboxamides. Indazoles are bicyclic compounds containing a five-membered ring fused to a six-membered ring, which contributes to their unique chemical properties and biological activities. This compound is synthesized from various precursors and has been explored in numerous studies for its pharmacological potential, particularly as a PAK1 (p21-activated kinase 1) inhibitor, which is relevant in cancer progression .

Synthesis Analysis

The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of appropriate hydrazones or hydrazides with aromatic aldehydes under acidic conditions. This method typically requires careful control of temperature and reaction time to yield high purity products.
  2. Copper-Catalyzed Reactions: Recent advancements have shown that copper-catalyzed reactions can facilitate the formation of indazole derivatives from o-haloaryl N-sulfonylhydrazones. This method has demonstrated good functional group tolerance and allows for the synthesis of substituted indazoles at lower temperatures .
  3. One-Pot Synthesis: A one-pot synthesis strategy has been reported where substituted benzamidines undergo reductive cyclization to yield 2H-indazoles, which can then be converted to the desired carboxamide through further reactions .

Technical Parameters

  • Catalysts: Common catalysts include copper salts and organophosphorus reagents.
  • Reaction Conditions: Typical conditions involve moderate heating (50-100 °C) and reaction times ranging from several hours to overnight.
Molecular Structure Analysis

N,1-dimethyl-1H-indazole-3-carboxamide has a distinct molecular structure characterized by:

  • Molecular Formula: C10H10N4O
  • Molecular Weight: Approximately 202.21 g/mol
  • Functional Groups: The compound features a carboxamide group (-C(=O)NH2), which is crucial for its biological activity.

Structural Characteristics

The indazole core consists of two fused rings with nitrogen atoms incorporated into the structure. The presence of the dimethyl group at the nitrogen position enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Chemical Reactions Analysis

N,1-dimethyl-1H-indazole-3-carboxamide participates in several chemical reactions relevant to its applications:

  1. Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  2. Substitution Reactions: The nitrogen atoms in the indazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  3. Biological Interactions: As a PAK1 inhibitor, it interacts with specific kinases in cellular signaling pathways, affecting tumor cell migration and invasion .
Mechanism of Action

The mechanism by which N,1-dimethyl-1H-indazole-3-carboxamide exerts its effects primarily involves inhibition of PAK1 activity:

  1. Binding Affinity: The compound binds to the ATP-binding site of PAK1 with high affinity (IC50 = 9.8 nM), effectively blocking its kinase activity.
  2. Downregulation of Signaling Pathways: Inhibition of PAK1 leads to downregulation of downstream signaling pathways associated with cell migration and invasion, particularly in breast cancer cells .
  3. Selectivity: Structural modifications enhance selectivity towards PAK1 over other kinases, minimizing off-target effects.
Physical and Chemical Properties Analysis

N,1-dimethyl-1H-indazole-3-carboxamide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range suitable for pharmaceutical applications.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical Techniques

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm structure and purity .

Applications

N,1-dimethyl-1H-indazole-3-carboxamide has potential applications in various scientific fields:

  1. Cancer Research: As a selective PAK1 inhibitor, it shows promise in developing targeted therapies for cancer treatment .
  2. Signal Transduction Studies: Useful in studying Wnt/β-catenin signaling pathways due to its ability to modulate kinase activity .
  3. Pharmaceutical Development: Serves as a scaffold for designing new compounds with improved efficacy against various diseases.
Introduction to Indazole-3-Carboxamide Scaffolds in Medicinal Chemistry and Neuropharmacology

Structural Evolution of Indazole-Based Bioactive Compounds

The indazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its planar bicyclic aromatic system comprising fused benzene and pyrazole rings. This core structure enables versatile interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts. Historically, unsubstituted 1H-indazole-3-carboxylic acid served as the foundational precursor for early derivatives, but its poor bioavailability and metabolic instability limited therapeutic utility. The strategic introduction of N-alkyl groups, particularly at the N1 position, and carboxamide modifications at C3, marked a significant evolution. These modifications yielded compounds with enhanced target affinity and pharmacokinetic profiles, as seen in FDA-approved agents like pazopanib (VEGFR/PDGFR inhibitor) and axitinib (tyrosine kinase inhibitor) [2] [7] [10]. The scaffold’s adaptability is further exemplified by its role in anticancer agents (e.g., entospletinib and niraparib), neuroprotective modulators, and 5-HT₃ antagonists, underscoring its broad pharmacological relevance [2] [8].

Role of N-Alkyl Substitution Patterns in Target Selectivity

N-Alkylation at the indazole nitrogen (N1) and the carboxamide nitrogen profoundly influences target engagement, selectivity, and cellular permeability. Key findings include:

  • N1-Methylation: Introduces steric constraints that favor binding to specific kinase pockets. For example, in PAK1 inhibitors, the N1-methyl group occupies a hydrophobic subpocket adjacent to the ATP-binding site, enhancing inhibitory potency (IC₅₀ values <100 nM) and reducing PAK4 cross-reactivity [3].
  • Carboxamide N,N-Dimethylation: Converts the hydrogen-bond-donating amide (–CONH–) to a hydrogen-bond-accepting tertiary amide (–CONMe₂). This modification increases log P by 0.5–1.0 units, enhancing blood-brain barrier penetration for neuropharmacological agents [6]. However, it may reduce affinity for targets requiring H-bond donation, such as DNA gyrase [10].
  • Dual N-Alkylation: Simultaneous methylation at N1 and the carboxamide nitrogen (e.g., N,1-dimethyl-1H-indazole-3-carboxamide) balances target selectivity and metabolic stability. The dimethylamide group resists hydrolysis by liver esterases, while the N1-methyl group minimizes CYP450-mediated oxidation [6] [9].

Table 1: Impact of N-Substitution on Indazole-3-Carboxamide Properties

Substituent Patternlog PKey Biological TargetsEffect on Selectivity
Unsubstituted (-CONH₂)1.2–1.5DNA gyrase, PARPBroad activity
N,N-Dimethyl (-CONMe₂)2.0–2.2Kinases (PAK1, FLT3)Enhanced kinase selectivity
N1-Methyl + -CONH₂1.8–2.05-HT₃ receptorsImproved CNS penetration
N1-Me + -CONMe₂2.3–2.5PAK1, CDK2Optimized for dual properties

Emergence of N,1-Dimethyl-1H-indazole-3-carboxamide as a Synthetic Intermediate

N,1-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9, C₁₀H₁₁N₃O, MW: 189.21 g/mol) has gained prominence as a versatile synthon for complex bioactive molecules. Its synthetic utility stems from two reactive sites: the electron-deficient C3 carboxamide and the N1 nitrogen. Key applications include:

  • Anticancer Agents: Serves as a precursor for PAK1 inhibitors like 30l (6-(2-chlorophenyl derivative), where the dimethylamide group engages in critical van der Waals interactions with Val342 and Met344 in the PAK1 hydrophobic back pocket [3] [6].
  • Neuropharmacological Agents: Facilitates rapid derivatization via electrophilic substitution or coupling reactions. For example, it is alkylated at C4/C7 to yield sodium channel modulators with anticonvulsant activity [10].
  • Scalable Synthesis: Typically produced via a two-step route: (1) EDC/HOBt-mediated coupling of 1-methyl-1H-indazole-3-carboxylic acid with dimethylamine, or (2) in situ methylation of indazole-3-carboxamide using methyl iodide in the presence of alkaline earth metal oxides (e.g., BaO), achieving yields of 65–80% [6] [9].

Table 2: Derivatives Synthesized from N,1-Dimethyl-1H-Indazole-3-Carboxamide

DerivativeSynthetic ModificationBiological ActivityReference
6-(2-Cl-Ph)-N,1-diMeSuzuki coupling at C6PAK1 inhibitor (IC₅₀ = 38 nM) [3]
N-Ethyl-1-methylAmide alkylationAnticonvulsant (ED₅₀ = 12 mg/kg) [10]
5-NO₂-N,1-diMeNitration at C5Antimicrobial (MIC = 2 µg/mL) [7]

The compound’s crystalline nature (mp: 187–189°C) and moderate water solubility (<1 mg/mL) facilitate purification and handling in multistep syntheses [6]. Its role as an intermediate underscores the scaffold’s enduring value in drug discovery.

Properties

CAS Number

335030-25-6

Product Name

N,1-dimethyl-1H-indazole-3-carboxamide

IUPAC Name

N,1-dimethylindazole-3-carboxamide

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14)

InChI Key

DXESIOGIYNKDQX-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NN(C2=CC=CC=C21)C

Canonical SMILES

CNC(=O)C1=NN(C2=CC=CC=C21)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.